molecular formula C10H12ClNO B2585168 (3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 2344681-06-5

(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No.: B2585168
CAS No.: 2344681-06-5
M. Wt: 197.66
InChI Key: BRTZZGSWCLZCBI-UHFFFAOYSA-N
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Description

(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride is a benzofuran-derived organic compound characterized by a methyl substituent at the 3-position of the benzofuran ring and an amine functional group at the 2-position, which is protonated as a hydrochloride salt. Benzofuran scaffolds are widely studied due to their pharmacological relevance, particularly in neurotransmitter receptor modulation and enzyme inhibition.

Properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-7-8-4-2-3-5-9(8)12-10(7)6-11;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTZZGSWCLZCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

(3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Methanamine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
(3-Methyl-1-benzofuran-2-yl)methanamine HCl* C₁₀H₁₂ClNO 197.66 Methyl at position 3 Not available Enhanced lipophilicity vs. unsubstituted analogs
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine HCl C₁₀H₁₁ClFNO 215.65 Fluoro at 5, Methyl at 3 1097796-68-3 Halogenation increases polarity and potential bioactivity
(2-Chloro-1-benzofuran-3-yl)methanamine HCl C₉H₉Cl₂NO 218.08 Chloro at 2 2031259-15-9 Chlorine enhances steric bulk and electrophilicity
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl C₁₂H₁₄ClN₃O 251.71 Methoxybenzyl-imidazole Not provided Heterocyclic diversity for receptor targeting
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉Cl₂N₂S 263.16 Thiazole core 690632-35-0 Thiazole moiety for metabolic stability

*Inferred from structural analogs.

Substituent Effects on Physicochemical Properties

  • Methyl groups also reduce ring electron density, affecting π-π interactions in binding sites .
  • Halogenation (Fluoro, Chloro): Fluorination (e.g., 5-fluoro analog ) introduces electronegativity, improving binding affinity in biological systems.
  • Heterocyclic Variations : Thiazole- and imidazole-containing analogs () demonstrate how heteroatom placement influences solubility and metabolic stability.

Spectroscopic and Analytical Comparisons

  • NMR Profiles : Methanamine hydrochlorides with aromatic/heterocyclic cores (e.g., benzo[b]thiophen-2-yl and furan-2-yl derivatives in ) exhibit distinct ¹H/¹³C NMR shifts. For example, furan-2-yl methanamine HCl (2m) in DMSO-<i>d</i>₆ shows aromatic proton shifts at δ 7.58–6.42 ppm, while benzofuran analogs are expected to display upfield shifts due to increased aromaticity .

Pharmacological Potential

  • Benzofuran Derivatives : The methyl group in the target compound may mimic natural ligands in serotonin or dopamine receptors, similar to 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (), a dopamine analog.
  • Halogenated Analogs : Fluorinated and chlorinated derivatives () are often explored in drug discovery for enhanced target engagement and resistance to oxidative metabolism.

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of (3-Methyl-1-benzofuran-2-yl)methanamine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the benzofuran backbone and methylamine substituents. Compare chemical shifts with structurally analogous compounds (e.g., benzofuran derivatives in ).
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and a mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to assess purity (>98% as per SDS guidelines in ).
  • Exact Mass Spectrometry : Verify the molecular ion peak at m/z 201.13 (calculated for C10H12ClNO\text{C}_{10}\text{H}_{12}\text{ClNO}) using high-resolution mass spectrometry (HRMS) ( ).
  • CAS Registry Validation : Cross-reference CAS 3782-23-8 ( ) with spectral data.

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ). Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations ( ).
  • Storage : Store in airtight containers under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation ( ).
  • Waste Disposal : Collect waste in designated containers and comply with local regulations for halogenated organic compounds ( ).

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Key Steps :

Benzofuran Core Synthesis : Condense substituted salicylaldehyde derivatives with methyl ketones under acidic conditions to form 3-methylbenzofuran.

Methanamine Introduction : React the benzofuran intermediate with formaldehyde and ammonium chloride via the Eschweiler-Clarke reaction to introduce the methanamine group.

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt (analogous to methods in ).

  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reducing agents (e.g., NaBH4_4) to minimize byproducts.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

  • Methodological Answer :

  • Software Validation : Refine X-ray diffraction data using SHELXL ( ) and visualize with ORTEP-3 ( ). Cross-validate with alternative programs (e.g., Olex2) to identify systematic errors.
  • Twinned Data Handling : For twinned crystals, use the Hooft parameter or Flack x parameter to resolve ambiguities in enantiomeric occupancy ( ).
  • Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H···Cl) to confirm the hydrochloride salt structure ( ).

Q. What strategies are effective for resolving enantiomers of the racemic compound?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers (referenced in for racemic mixtures).
  • Crystallization-Induced Resolution : Use enantiopure resolving agents (e.g., tartaric acid derivatives) to preferentially crystallize one enantiomer.
  • Circular Dichroism (CD) : Validate enantiomeric purity by comparing CD spectra with known standards ( ).

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air to determine thermal stability ( ).
  • pH Stability Studies : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC ( ).
  • Light Sensitivity Tests : Expose to UV/visible light and track photodegradation products using LC-MS ( ).

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